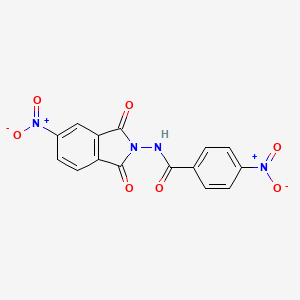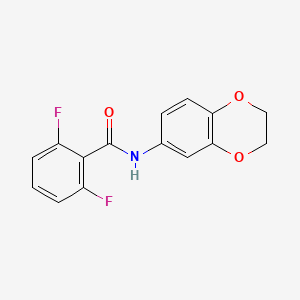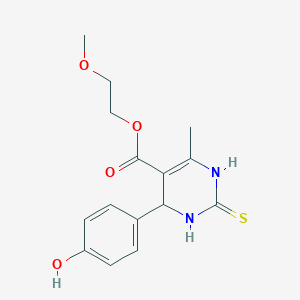
N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea, also known as 25I-NBOMe, is a synthetic hallucinogen that belongs to the phenethylamine class of drugs. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin, Germany. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, it is important to note that the use of 25I-NBOMe as a recreational drug is illegal and can be extremely dangerous.
作用机制
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea is not fully understood, but it is believed to act on the serotonin receptors in the brain. Specifically, it has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. By binding to this receptor, N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea can produce profound changes in perception and consciousness, leading to the hallucinogenic effects that it is known for.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea are complex and can vary depending on the dose and route of administration. At low doses, it can produce mild euphoria, enhanced sensory perception, and altered mood. At higher doses, it can cause intense hallucinations, delusions, and even psychosis. It can also cause physical effects such as increased heart rate, blood pressure, and body temperature.
实验室实验的优点和局限性
One of the main advantages of using N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea in lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, its illegal status as a recreational drug and potential for abuse can make it difficult to obtain and use in a laboratory setting.
未来方向
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea. One area of interest is its potential therapeutic applications, particularly in the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand its mechanism of action and the biochemical and physiological effects that it produces. This could lead to the development of new drugs that target the 5-HT2A receptor for therapeutic purposes. Finally, more research is needed to understand the long-term effects of N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea use, particularly in terms of its potential for addiction and other negative health outcomes.
合成方法
The synthesis of N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea involves the reaction of 2,5-dimethoxyphenethylamine with 2-methylphenyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea. The synthesis of N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea is a complex process that requires a high level of expertise and knowledge in organic chemistry.
科学研究应用
Despite its illegal status as a recreational drug, N-(2,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea has been the subject of several scientific studies due to its potential therapeutic applications. For example, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has been shown to have anticancer properties, which could make it a useful tool in cancer research.
属性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-6-4-5-7-13(11)17-16(19)18-14-10-12(20-2)8-9-15(14)21-3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEARZDAURXLQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4930762.png)
![4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B4930770.png)
![5-(2,4-dimethylphenyl)-3-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2(3H)-furanone](/img/structure/B4930778.png)

![sec-butyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B4930795.png)
![N-{4-[({2-[(4-chlorophenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4930815.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4930826.png)
![8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4930838.png)

![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4930847.png)
![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4930855.png)
![2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4930861.png)
![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4930869.png)
